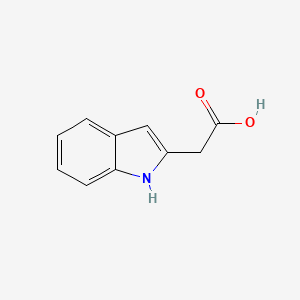

Indole-2-acetic acid

Vue d'ensemble

Description

Indole-3-acetic acid (IAA) is a naturally occurring auxin, a class of plant hormones that play a crucial role in plant growth and development. Auxins were discovered in the early twentieth century and have since been identified as key regulators of various physiological processes in plants. IAA, in particular, has been extensively studied due to its broad physiological effects, including cell elongation, division, and differentiation .

Synthesis Analysis

IAA biosynthesis in plants can occur through multiple pathways. A simple two-step pathway has been established, where tryptophan (Trp) is first converted to indole-3-pyruvate (IPA) by the TAA family of amino transferases. Subsequently, IAA is produced from IPA by the YUC family of flavin monooxygenases . This pathway is considered the main auxin biosynthesis route and is essential for many developmental processes. Additionally, studies have shown that IAA can be synthesized from different pools of tryptophan, which may be rapidly turning over and have access to both newly synthesized tryptophan and that from protein hydrolysis .

Molecular Structure Analysis

The molecular structure of IAA consists of an indole ring and a carboxylic acid group. This structure has been the subject of various mass spectrometric analyses to quantify IAA levels in plants. For instance, [(13)C(6)]IAA, labeled with (13)C in the benzene ring, has been used as an internal standard for quantitative mass spectral analysis due to its nonexchangeability of the isotope label and identical chromatographic properties to the unlabeled compound .

Chemical Reactions Analysis

IAA has been shown to participate in various chemical reactions within plant tissues. For example, it can stimulate the synthesis of cyclic 3'-5' adenosine phosphate (cyclic-AMP) in Bengal gram seedlings, indicating its role in signal transduction pathways . Additionally, acid-induced condensation reactions between indole and acetone have been investigated, leading to the elucidation of the structures of condensation products and the discovery of new annulation reactions for the preparation of cyclopentano[b]indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of IAA have been characterized through different spectroscopic techniques, including mass spectrometry and NMR. These properties are crucial for understanding the behavior of IAA in biological systems and for developing analytical methods to study its distribution and function in plants. For instance, the synthesis of deuterium-labeled IAA has been described for use in mass spectrometric assays, which allows for the sensitive detection and quantification of IAA in plant tissues .

In addition to its role in plant physiology, IAA derivatives, such as indole-3-acetamides, have been synthesized and screened for their antihyperglycemic and antioxidant potentials. These compounds have shown promising activity against the α-amylase enzyme and good antioxidant potential, indicating the therapeutic potential of IAA derivatives .

Applications De Recherche Scientifique

1. Microbiology and Biomanufacturing

- Summary of Application : IAA is a signaling molecule produced by bacteria and plants. It plays a significant role in microbial signaling, particularly in the human gut .

- Methods of Application : The production of IAA involves the conversion of indole from glucose or tryptophan by fermentation, and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

- Results or Outcomes : The use of IAA in this field has led to advances in biotechnological production for industrial applications, including flavor and fragrance applications in the food industry or perfumery .

2. Agriculture

- Summary of Application : IAA and its derivatives, such as indole-3-succinic acid or 4-Cl-indole-3-acetic acid, are used as plant growth regulating hormones .

- Methods of Application : The application methods vary depending on the specific agricultural context, but typically involve the direct application of IAA or its derivatives to plants .

- Results or Outcomes : The use of IAA in agriculture can promote plant growth and regulate plant sugar metabolism .

3. Pharmaceutical Chemistry

- Summary of Application : Indole derivatives, including IAA, have been found in many important synthetic drug molecules and show high-affinity binding to many receptors .

- Methods of Application : The methods of application in this field typically involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

- Results or Outcomes : Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

4. Antiviral Research

- Summary of Application : Indole derivatives, including IAA, have shown potential as antiviral agents .

- Methods of Application : The methods of application typically involve the synthesis of various indole derivatives and their subsequent testing against various viruses .

- Results or Outcomes : Certain indole derivatives have shown inhibitory activity against viruses such as influenza A and Coxsackie B4 .

5. Industrial Applications

- Summary of Application : Indole, a derivative of IAA, has value for flavor and fragrance applications, for example, in the food industry or perfumery .

- Methods of Application : The production of indole involves the conversion of glucose or tryptophan by fermentation, and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

- Results or Outcomes : The use of IAA in this field has led to advances in biotechnological production for industrial applications .

6. Plant Growth Promotion

- Summary of Application : Microbes exhibiting IAA production significantly promote the growth of plants, increasing root length, plant height, fresh weight, and dry weight .

- Methods of Application : The IAA product of microbial metabolites was isolated, purified, and characterized .

- Results or Outcomes : Enterobacter sp. with high IAA production has great prospects in agricultural and industrial applications .

7. Drug Discovery

- Summary of Application : Indole, a significant structure in drug discovery, functions as a scaffold for various receptors . Indole-based compounds, such as IAA, are considered “privileged structures” as they show high-affinity binding to many receptors .

- Methods of Application : The methods of application typically involve the synthesis of various indole derivatives for screening different pharmacological activities .

- Results or Outcomes : Certain indole derivatives have shown anti-inflammatory and analgesic activities along with ulcerogenic index compared with indomethacin and celecoxib .

8. Plant Immunity

- Summary of Application : Indole compounds, such as IAA, can activate plant immunity . They stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant .

- Methods of Application : The methods of application typically involve the synthesis or extraction of indole compounds, which are then used as plant growth regulators and immune inducers .

- Results or Outcomes : The emergence of indole compounds has revealed a multitude of indole derivatives that can activate plant immunity .

Safety And Hazards

IAA is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

Orientations Futures

Indole-based compounds, such as IAA, are commonly used as plant growth regulators in agricultural settings . Recent research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . Indole acetic acid is known to speed up the root initiation on vegetative growth and propagation .

Propriétés

IUPAC Name |

2-(1H-indol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPBEBWGSGFROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402511 | |

| Record name | INDOLE-2-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole-2-acetic acid | |

CAS RN |

32588-36-6 | |

| Record name | INDOLE-2-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

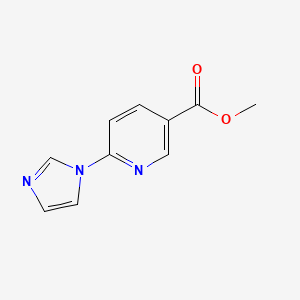

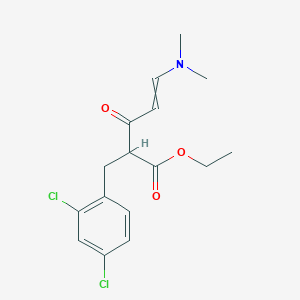

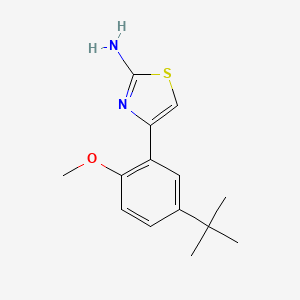

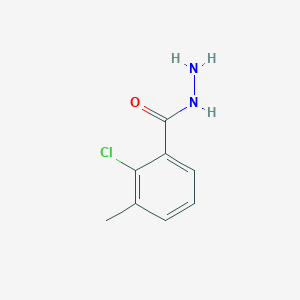

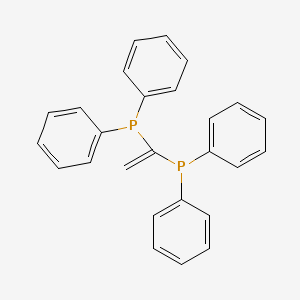

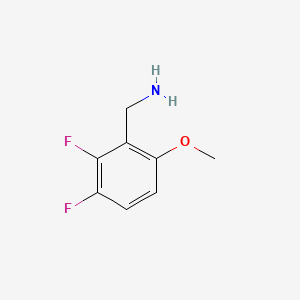

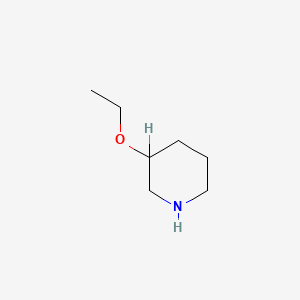

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)

![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)

![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)

![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenenitrile](/img/structure/B1308566.png)